molecular formula C21H30O B13966793 2-Decyl-6-methoxynaphthalene

2-Decyl-6-methoxynaphthalene

Cat. No.: B13966793
M. Wt: 298.5 g/mol
InChI Key: DDTPUVNEZUQFKM-UHFFFAOYSA-N
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Description

2-Decyl-6-methoxynaphthalene is an organic compound belonging to the naphthalene family It is characterized by a decyl group attached to the second carbon and a methoxy group attached to the sixth carbon of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Decyl-6-methoxynaphthalene typically involves the Friedel-Crafts acylation of 2-methoxynaphthalene with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an organic solvent like nitrobenzene under controlled temperature conditions to ensure regioselectivity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Decyl-6-methoxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Decyl-6-methoxynaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Decyl-6-methoxynaphthalene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding, while the decyl group provides hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets. The naphthalene ring can undergo π-π stacking interactions, contributing to its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Decyl-6-methoxynaphthalene is unique due to the presence of both the decyl and methoxy groups, which provide a balance of hydrophobic and hydrogen bonding interactions. This combination enhances its potential for various applications, particularly in organic electronics and pharmaceuticals .

Properties

Molecular Formula

C21H30O

Molecular Weight

298.5 g/mol

IUPAC Name

2-decyl-6-methoxynaphthalene

InChI

InChI=1S/C21H30O/c1-3-4-5-6-7-8-9-10-11-18-12-13-20-17-21(22-2)15-14-19(20)16-18/h12-17H,3-11H2,1-2H3

InChI Key

DDTPUVNEZUQFKM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC2=C(C=C1)C=C(C=C2)OC

Origin of Product

United States

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